molecular formula C21H32N2+2 B10839742 1,11-Di(1-pyridiniumyl)undecane; with dibromide ions

1,11-Di(1-pyridiniumyl)undecane; with dibromide ions

Cat. No.: B10839742
M. Wt: 312.5 g/mol
InChI Key: RMHVLBGFZUPBFB-UHFFFAOYSA-N
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Description

1,11-Di(1-pyridiniumyl)undecane with dibromide ions is a chemical compound known for its unique structure and properties. It is also referred to as 1,11-bis(pyridinium)-undecane dibromide. This compound consists of a long aliphatic chain with pyridinium groups at both ends, and it is paired with dibromide ions. The presence of pyridinium groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions typically involves the reaction of 1,11-dibromoundecane with pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pyridinium groups. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,11-Di(1-pyridiniumyl)undecane with dibromide ions undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,11-Di(1-pyridiniumyl)undecane with dibromide ions has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions involves its interaction with biological molecules. The pyridinium groups can interact with enzymes and receptors, leading to inhibition or modulation of their activity. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Di(1-pyridiniumyl)decane with dibromide ions
  • 1,12-Di(1-pyridiniumyl)dodecane with dibromide ions
  • 1,11-Di(1-pyridiniumyl)undecane with dichloride ions

Uniqueness

1,11-Di(1-pyridiniumyl)undecane with dibromide ions is unique due to its specific chain length and the presence of dibromide ions. This combination imparts distinct chemical and biological properties compared to similar compounds with different chain lengths or anions. The dibromide ions contribute to the compound’s reactivity and solubility, making it suitable for various applications .

Properties

Molecular Formula

C21H32N2+2

Molecular Weight

312.5 g/mol

IUPAC Name

1-(11-pyridin-1-ium-1-ylundecyl)pyridin-1-ium

InChI

InChI=1S/C21H32N2/c1(2-4-6-10-16-22-18-12-8-13-19-22)3-5-7-11-17-23-20-14-9-15-21-23/h8-9,12-15,18-21H,1-7,10-11,16-17H2/q+2

InChI Key

RMHVLBGFZUPBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCC[N+]2=CC=CC=C2

Origin of Product

United States

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